4-Quinolinamine, 5,8-dimethoxy-
Description
Historical Overview of Quinoline (B57606) Derivatives in Chemical Research
The story of quinoline begins in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govnih.gov This nitrogen-containing heterocyclic aromatic compound, with the chemical formula C₉H₇N, initially presented as a colorless liquid with a potent odor. ucsf.edu While quinoline itself has limited direct applications, its derivatives have become indispensable in various scientific domains. ucsf.edu
The therapeutic potential of the quinoline scaffold was recognized early on with the use of quinine, an alkaloid extracted from the bark of the Cinchona tree, as an effective antimalarial agent for over a century. nih.gov This discovery spurred extensive research into the synthesis and modification of the quinoline structure, leading to the development of a plethora of synthetic derivatives with a wide array of pharmacological activities. nih.govnih.gov These include not only antimalarials like chloroquine (B1663885) and primaquine (B1584692) but also antibacterials (fluoroquinolones), anticancer agents (camptothecin derivatives), and anti-inflammatory drugs. nih.govnih.govacs.org The adaptability of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. nih.gov
Significance of the 4-Aminoquinoline (B48711) Scaffold in Chemical Biology and Material Science
Within the vast family of quinoline derivatives, the 4-aminoquinoline scaffold holds a position of particular importance in medicinal and chemical biology. plos.orgacs.org This structural motif is the backbone of several clinically significant drugs, most notably the antimalarial compounds chloroquine and amodiaquine. nih.gov The significance of the 4-aminoquinoline core stems from its ability to interact with biological targets, such as heme in the malaria parasite's food vacuole, and its capacity to accumulate in acidic cellular compartments like lysosomes. plos.org
The versatility of the 4-aminoquinoline scaffold extends beyond its well-established antimalarial properties. Researchers have successfully developed 4-aminoquinoline derivatives with potent anticancer, antiviral, antifungal, antibacterial, and anti-inflammatory activities. plos.org Furthermore, this scaffold has been instrumental in the design of agonists and antagonists for Toll-like receptors (TLRs), highlighting its role in modulating the immune system. plos.org In the realm of material science, the unique photophysical properties of certain quinoline derivatives have led to their investigation as fluorescent probes and sensors. While less explored for the 4-aminoquinoline substructure specifically, the broader quinoline class is utilized in the manufacturing of dyes. ucsf.edu
Contextualization of 4-Quinolinamine, 5,8-dimethoxy- within Current Research Paradigms
Direct and extensive research specifically focused on 4-Quinolinamine, 5,8-dimethoxy- is not widely available in current scientific literature. However, its structural features—a 4-aminoquinoline core with two methoxy (B1213986) groups on the benzene (B151609) ring—place it at the intersection of several important research avenues. The presence of methoxy groups can significantly influence a molecule's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.
Research into related dimethoxy-substituted quinoline derivatives provides a valuable context for understanding the potential significance of 4-Quinolinamine, 5,8-dimethoxy-. For instance, studies on other dimethoxy-substituted quinolines have explored their potential as antimycobacterial agents and their role in cardiovascular research. acs.org Specifically, the synthesis of 5,8-dimethoxy-3-hydroxy-4-quinolone has been reported in the context of evaluating its activity as a potential inhibitor of HIV reverse transcriptase. nih.gov Another related compound, 4,5-dimethoxykynuramine, has been shown to convert in vivo to 6,7-dimethoxy-4-quinolinol, a hypotensive agent.
Given the established importance of the 4-aminoquinoline scaffold in drug discovery, it is plausible that 4-Quinolinamine, 5,8-dimethoxy- could be a valuable intermediate or a target molecule for the development of new therapeutic agents. The methoxy substituents at the 5- and 8-positions would likely modulate the electronic and steric properties of the quinoline ring system, potentially leading to novel biological activities or an improved therapeutic profile compared to existing 4-aminoquinoline drugs. Further research is warranted to synthesize and evaluate the physicochemical and biological properties of this specific compound to fully understand its potential contributions to chemical biology and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5,8-dimethoxyquinolin-4-amine |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-3-4-9(15-2)11-10(8)7(12)5-6-13-11/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
BYYULELXLCZIFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)OC)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core
The synthesis of the quinoline scaffold, a key structural motif in many biologically active compounds, has been a subject of extensive research for over a century. acs.org Classical methods, many of which are still in use today, often involve the condensation of anilines with various substrates. researchgate.net Notable examples include:
Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. nih.gov
Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated carbonyl compounds to form quinolines. nih.gov
Combes Quinoline Synthesis: This reaction utilizes the condensation of anilines with β-diketones. researchgate.net
Conrad-Limpach-Knorr Synthesis: This approach involves the reaction of anilines with β-ketoesters. mdpi.com
Gould-Jacobs Reaction: Substituted anilines react with ethoxymethylenemalonic ester derivatives, which upon cyclization and subsequent reactions, yield 4-hydroxyquinolines that can be further converted to other quinoline derivatives. nih.gov
Friedländer Synthesis: This widely used method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. rsc.org This approach is particularly versatile due to the variety of starting materials that can be employed. rsc.org
Contemporary approaches to quinoline synthesis often focus on improving efficiency, atom economy, and environmental friendliness. These methods include transition-metal-catalyzed reactions and the use of greener reaction conditions. acs.orgnih.gov
Targeted Synthesis of 4-Quinolinamine, 5,8-dimethoxy- and its Analogues
The synthesis of the specific compound 4-Quinolinamine, 5,8-dimethoxy- requires the strategic introduction of two methoxy (B1213986) groups onto the benzene (B151609) ring portion of the quinoline and an amino group at the 4-position of the pyridine (B92270) ring.
Nucleophilic Substitution and Buchwald-Hartwig Amination Approaches
A common and effective strategy for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the 4-position of the quinoline ring. nih.govfrontiersin.org This approach would start with a 4-halo-5,8-dimethoxyquinoline precursor. The reaction with an amine source then yields the desired 4-aminoquinoline (B48711). nih.gov
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that provides a versatile method for forming carbon-nitrogen bonds. youtube.comyoutube.com This reaction is particularly useful for the amination of aryl halides and has been applied to the synthesis of 4-aminoquinolines. frontiersin.org In this context, a 4-halo-5,8-dimethoxyquinoline could be coupled with an amine or an amine equivalent in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to afford 4-Quinolinamine, 5,8-dimethoxy-. frontiersin.orgyoutube.com
| Reaction | Description | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a leaving group (e.g., Cl) at the C4 position of the quinoline ring by an amine nucleophile. nih.govfrontiersin.org | Often requires elevated temperatures or activation of the quinoline ring. nih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of a 4-haloquinoline with an amine. youtube.comyoutube.com | Employs a palladium catalyst, a phosphine ligand, and a base. Offers broad substrate scope and milder reaction conditions compared to traditional SNAr. frontiersin.orgyoutube.com |
Multi-Component Reactions and Cascade Cyclization Strategies
Multi-component reactions (MCRs) have emerged as a highly efficient tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgrsc.org Various MCRs have been developed for the synthesis of quinoline derivatives, offering advantages in terms of atom economy and structural diversity. rsc.orgrsc.org For the synthesis of 4-Quinolinamine, 5,8-dimethoxy-, a hypothetical MCR could involve the reaction of a suitably substituted aniline, an aldehyde, and an alkyne. scielo.br
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. nih.gov These strategies are highly efficient for building complex molecular architectures. A cascade synthesis of a quinoline derivative could involve an initial intermolecular reaction followed by an intramolecular cyclization to form the quinoline ring. nih.govresearchgate.net For instance, a reaction sequence could be designed to form the di-methoxylated quinoline ring system in a single pot. nih.gov
Functionalization of Quinoline Ring with Methoxy and Amino Groups
The precise introduction of functional groups onto the quinoline ring is a critical aspect of synthesizing the target molecule. rsc.orgresearchgate.net The synthesis would likely begin with an aniline derivative already bearing the two methoxy groups at the appropriate positions (2,5-dimethoxyaniline). This aniline would then be used in one of the classical or contemporary quinoline synthesis methods to construct the 5,8-dimethoxyquinoline (B1605891) core.
Once the 5,8-dimethoxyquinoline scaffold is in hand, the focus shifts to introducing the amino group at the 4-position. As previously discussed, this is typically achieved through nucleophilic substitution of a 4-chloroquinoline (B167314) derivative or via a Buchwald-Hartwig amination. nih.govfrontiersin.org The synthesis of the precursor, 4-chloro-5,8-dimethoxyquinoline (B8782005), can be accomplished by treating the corresponding 4-hydroxyquinoline (B1666331) with a chlorinating agent like phosphorus oxychloride. ucsf.edu
Advanced Synthetic Techniques
Modern synthetic chemistry has embraced various advanced techniques to accelerate reaction rates, improve yields, and promote greener chemical processes.
Microwave-Assisted Synthesis and Solvent-Free Methods
Microwave-assisted organic synthesis has become a valuable tool for the rapid and efficient synthesis of a wide range of organic compounds, including quinolines. bohrium.combenthamdirect.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. benthamdirect.comingentaconnect.com The synthesis of 4-aminoquinolines via nucleophilic aromatic substitution has been shown to be amenable to microwave conditions, offering a faster alternative to conventional heating. nih.gov
Solvent-free reaction conditions represent a significant step towards greener chemistry, as they eliminate the need for potentially harmful and difficult-to-remove solvents. researchgate.netrsc.org Several methods for the synthesis of quinolines under solvent-free conditions have been reported, often utilizing solid-phase catalysts or simply heating the neat reactants. researchgate.neteurekaselect.com These methods are not only environmentally friendly but can also simplify the work-up procedure. rsc.org
| Technique | Advantages | Application to Quinoline Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. bohrium.combenthamdirect.com | Accelerates both the formation of the quinoline core and the subsequent amination step. nih.govbenthamdirect.com |
| Solvent-Free Methods | Environmentally friendly, simplified work-up, potential for improved efficiency. researchgate.netrsc.org | Applicable to various quinoline syntheses, including Friedländer-type condensations. eurekaselect.com |
Catalytic Systems in Quinolamine Synthesis (e.g., Palladium-based catalysts, Zinc Halides, Organocatalysts)
The construction of the quinoline core, the foundational structure of 4-Quinolinamine, 5,8-dimethoxy-, is frequently accomplished through catalytic reactions that offer high efficiency and selectivity. Key among these are systems based on palladium, zinc, and metal-free organocatalysts.
Palladium-based Catalysts
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis due to their versatility and tolerance of a wide array of functional groups under mild conditions. nih.gov They have been extensively used to construct quinoline and quinolone skeletons. nih.gov For instance, palladium catalysts are effective in cascade reactions that form quinoline rings. In one such approach, the synthesis of 2-phenylquinoline (B181262) was achieved through a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov The choice of palladium source and solvent was found to be critical for reaction efficiency. nih.gov
Initial experiments using Pd(OAc)₂ yielded the desired product, but further optimization showed that PdCl₂ provided higher catalytic reactivity. nih.gov The solvent also played a significant role, with toluene (B28343) proving to be more efficient than other solvents like DMF, 1,4-dioxane, or water. nih.gov Tandem processes, where multiple bonds are formed in a single operation, are a hallmark of palladium catalysis, allowing for the rapid assembly of complex molecules like quinolin-2(1H)-ones from N-hydroxyamides and benzaldehydes using a Pd₂(dba)₃ catalyst with a Xantphos ligand. nih.gov
Interactive Table: Effect of Palladium Catalyst and Solvent on Quinoline Synthesis nih.gov This table illustrates the optimization of reaction conditions for the synthesis of 2-phenylquinoline, a representative quinoline structure.
| Entry | Palladium Catalyst | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | THF | 12 |
| 2 | PdCl₂ | THF | 31 |
| 3 | PdCl₂ | Toluene | 56 |
| 4 | PdCl₂ | DMF | <10 |
| 5 | PdCl₂ | 1,4-Dioxane | 25 |
| 6 | PdCl₂ | H₂O | <5 |
Data derived from a study on the palladium-catalyzed synthesis of 2-phenylquinoline. nih.gov
Zinc Halides
Zinc-based catalysts are emerging as a cost-effective and environmentally benign alternative for quinoline synthesis. nih.gov A notable example is the use of an air- and moisture-stable homogeneous zinc catalyst, [Zn(N^N^N)Cl₂], for the Friedländer quinoline synthesis. nih.gov This method involves the reaction of 2-aminobenzyl alcohols with ketones and demonstrates excellent stability and high turnover numbers under open-air conditions. nih.gov The use of such non-precious metal catalysts aligns with green chemistry principles by replacing more toxic or expensive heavy metals. nih.gov Zinc (II) complexes have also been developed and characterized for their specific interactions and applications, highlighting the versatility of zinc in coordination chemistry relevant to heterocyclic compounds. nih.gov
Organocatalysts
Organocatalysis represents a significant advancement in green chemistry, offering a metal-free approach to synthesis. nih.gov This strategy avoids the use of potentially toxic and expensive transition metals, addressing a key environmental concern. nih.gov For quinoline synthesis, organocatalyzed reactions have attracted considerable attention. nih.gov These reactions often utilize small organic molecules, such as amino acids like proline, to catalyze the formation of the quinoline core. youtube.comyoutube.com The mechanism typically involves the formation of a nucleophilic enamine intermediate from a ketone and the amine catalyst. youtube.com This intermediate then reacts with an electrophile to build the heterocyclic ring in a controlled, and often stereoselective, manner. youtube.comyoutube.com The use of organocatalysts is a prominent example of applying green chemistry technology to the synthesis of medicinally important skeletons like quinolines. nih.gov
Green Chemistry Principles in Quinolamine Synthesis
The synthesis of quinolamines is increasingly guided by the 12 principles of green chemistry, which aim to reduce the environmental impact of chemical processes. msu.edunih.gov These principles advocate for waste prevention, high atom economy, the use of less hazardous substances, and energy efficiency. msu.edujddhs.com
The application of catalysis is itself a core principle of green chemistry (Principle 9). nih.gov Catalytic reactions, whether using palladium, zinc, or organocatalysts, are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. nih.govjddhs.com
Key green chemistry principles applied in modern quinolamine synthesis include:
Waste Prevention (Principle 1): Designing synthetic routes that minimize the generation of by-products. msu.edu Catalytic cascade reactions are particularly effective in this regard as they combine multiple steps into one pot, reducing waste from intermediate workups and purifications. nih.govnih.gov
Atom Economy (Principle 2): Maximizing the incorporation of all reactant atoms into the final product. msu.edugreenchemistry-toolkit.org Annulation reactions, such as the Friedländer synthesis, are generally atom-economical as they form the ring system by combining two precursor molecules with the loss of only a small molecule like water.
Less Hazardous Chemical Synthesis (Principle 3): Using and generating substances with little to no toxicity. nih.gov The development of organocatalyzed nih.gov and benign metal-catalyzed (e.g., zinc) nih.gov methods for quinoline synthesis is a direct response to this principle, avoiding more hazardous reagents.
Safer Solvents and Auxiliaries (Principle 5): Minimizing or eliminating the use of toxic organic solvents. jddhs.com Research into quinoline synthesis often includes screening for greener solvents or even performing reactions under solvent-free conditions. nih.govnih.gov The use of water as a solvent, where possible, is a key goal. nih.gov
Design for Energy Efficiency (Principle 6): Conducting reactions at ambient temperature and pressure. jddhs.com The development of highly active catalysts allows many syntheses to proceed under milder conditions, reducing energy consumption. nih.gov
Use of Renewable Feedstocks (Principle 7): Employing raw materials derived from renewable sources. jddhs.com While less common for complex heterocycles, there is a growing interest in using bio-based materials as starting compounds for chemical synthesis. jddhs.comnih.gov
Interactive Table: Application of Green Chemistry Principles in Quinolamine Synthesis
| Green Chemistry Principle | Application in Quinolamine Synthesis | Example/Reference |
| 9. Catalysis | Use of catalytic amounts of Pd, Zn, or organocatalysts instead of stoichiometric reagents to increase efficiency and reduce waste. | nih.govnih.govnih.gov |
| 1. Waste Prevention | Employing one-pot or tandem reactions to reduce the number of synthetic steps and purification stages. | nih.gov |
| 3. Less Hazardous Synthesis | Shifting from heavy metal catalysts to more benign metals like zinc or to metal-free organocatalysts. | nih.govnih.gov |
| 5. Safer Solvents | Screening for optimal performance in greener solvents like toluene or water and avoiding hazardous solvents like DMF. | nih.gov |
| 6. Energy Efficiency | Developing catalysts that function effectively under mild, ambient conditions, reducing energy inputs. | nih.gov |
Mechanistic Investigations of Chemical Transformations
Reaction Mechanisms in the Formation of 4-Quinolinamine, 5,8-dimethoxy-
The synthesis of 4-Quinolinamine, 5,8-dimethoxy- can be approached through several strategic routes, each involving distinct mechanistic steps. The core of these syntheses lies in the construction of the quinoline (B57606) ring system, followed by the introduction or modification of the amino and methoxy (B1213986) functional groups.
Cyclization Pathways and Intermediate Characterization
The formation of the quinoline ring of 4-Quinolinamine, 5,8-dimethoxy- likely proceeds through well-established cyclization reactions, such as the Conrad-Limpach or Skraup-type syntheses, adapted for the specific substitution pattern. wikipedia.orgquimicaorganica.orgsynarchive.com
A plausible pathway involves the reaction of 2,5-dimethoxyaniline (B66101) with a suitable three-carbon component, such as a β-ketoester, in a Conrad-Limpach synthesis. wikipedia.orgquimicaorganica.org The mechanism commences with the nucleophilic attack of the aniline (B41778) nitrogen onto the keto group of the β-ketoester, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of a Schiff base. This intermediate then undergoes a thermally induced electrocyclic ring closure, a key step in forming the quinoline core. wikipedia.org The resulting intermediate, a 4-hydroxyquinoline (B1666331), can then be further functionalized.
Alternatively, an electrophilic cyclization of an appropriately substituted N-(2-alkynyl)aniline can be employed. nih.govnih.govresearchgate.net In this approach, an N-alkynylated 2,5-dimethoxyaniline would undergo a 6-endo-dig cyclization promoted by an electrophile. The reaction is initiated by the attack of the alkyne on the electrophile, followed by the nucleophilic attack of the aniline nitrogen onto the activated alkyne, leading to the formation of the quinoline ring. The nature of the electrophile can influence the substitution pattern at the 3-position of the quinoline.
Intermediate characterization in these pathways often relies on spectroscopic methods. For instance, the formation of the Schiff base intermediate in the Conrad-Limpach synthesis can be monitored by NMR and IR spectroscopy. The cyclized quinolone product can be identified by its characteristic spectroscopic signatures, including the downfield shift of the aromatic protons and the presence of specific signals in the 13C NMR spectrum.
A transition-metal-free approach for the synthesis of substituted quinolines has also been reported, involving the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. frontiersin.orgresearchgate.net A proposed mechanism involves the initial transamination to form an N-aryl enaminone intermediate, which then undergoes oxidation and intramolecular cyclization, followed by dehydration and oxidative aromatization to yield the quinoline product. researchgate.net
Table 1: Key Intermediates in Quinoline Synthesis
| Intermediate | Synthetic Pathway | Characterization Methods |
|---|---|---|
| Schiff Base | Conrad-Limpach | NMR, IR Spectroscopy |
| 4-Hydroxyquinoline | Conrad-Limpach | NMR, Mass Spectrometry |
| N-Aryl enaminone | Oxidative Cyclocondensation | Inferred from mechanism |
Regioselectivity and Stereochemical Control in Synthesis
Regioselectivity is a critical aspect in the synthesis of 4-Quinolinamine, 5,8-dimethoxy-, particularly concerning the placement of the substituents on the benzene (B151609) ring. In the Conrad-Limpach synthesis, the regiochemical outcome is determined by the direction of the cyclization of the intermediate derived from 2,5-dimethoxyaniline. The cyclization is generally directed by the electronic properties of the substituents on the aniline ring. wikipedia.org For a 3-methoxyaniline derivative, cyclization can lead to a mixture of isomeric products, with the major isomer resulting from cyclization at the less sterically hindered position para to the methoxy group. nih.gov
In the synthesis of 4-aminoquinolines from 4-chloroquinolines, the regioselectivity of the nucleophilic aromatic substitution (SNAr) is highly specific to the 4-position. frontiersin.orgnih.gov The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack.
Stereochemical control is generally not a factor in the synthesis of the aromatic quinoline ring itself. However, if the synthesis involves the reduction of the quinoline ring to a tetrahydroquinoline derivative, stereocenters can be introduced, and the stereochemical outcome would depend on the reducing agent and the reaction conditions. nih.gov
Oxidation and Reduction Chemistry of 4-Quinolinamine, 5,8-dimethoxy-
The quinoline ring system and its substituents in 4-Quinolinamine, 5,8-dimethoxy- are susceptible to both oxidation and reduction reactions.
The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as dimethyldioxirane. researchgate.net The rate of N-oxidation can be influenced by steric effects from substituents at the 2-position. researchgate.net The presence of electron-donating methoxy groups on the benzene ring would likely facilitate this oxidation by increasing the electron density on the quinoline nitrogen.
Reduction of the quinoline ring can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov This is commonly achieved through catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or through the use of reducing agents like sodium borohydride (B1222165) in the presence of a suitable acid. The amino and methoxy groups are generally stable under these conditions.
Degradation Pathways and Stability Studies
The stability of quinoline alkaloids, including 4-Quinolinamine, 5,8-dimethoxy-, is an important consideration. Degradation can occur under various conditions, including microbial action and chemical treatment.
Microbial degradation of quinolines often proceeds via hydroxylation, typically at the 2-position, to form the tautomeric 2-hydroxyquinoline (B72897) and 2(1H)-quinolinone. researchgate.net Further degradation can lead to hydroxylated coumarins or dihydrodiols. researchgate.net In some cases, N-oxidation can also be a metabolic pathway. researchgate.net
Chemical degradation can be induced by strong oxidizing agents or under harsh acidic or basic conditions. The von Braun degradation, which involves treatment with cyanogen (B1215507) bromide, can lead to the cleavage of the heterocyclic ring in tertiary cyclic amines. youtube.com Hofmann degradation of the corresponding quaternary ammonium (B1175870) salt can also result in ring opening. youtube.com
The presence of the electron-donating amino and dimethoxy groups may influence the stability of the quinoline ring. While these groups can activate the ring towards certain reactions, they may also provide sites for initial degradation steps.
Electrophilic and Nucleophilic Reactivity of the Quinoline Moiety
The reactivity of the quinoline ring in 4-Quinolinamine, 5,8-dimethoxy- is a balance of the inherent electronic properties of the quinoline system and the influence of the amino and dimethoxy substituents.
Electrophilic Substitution:
Electrophilic aromatic substitution (EAS) on the benzene ring of the quinoline nucleus is generally directed by the existing substituents. makingmolecules.comwikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com The powerful electron-donating amino group at the 4-position and the methoxy groups at the 5- and 8-positions strongly activate the ring towards electrophilic attack. These groups are ortho- and para-directing. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these activating groups. For instance, nitration or halogenation would likely occur at the 6- or 7-positions, provided they are not sterically hindered.
Table 2: Predicted Regioselectivity of Electrophilic Substitution
| Electrophile | Predicted Position of Substitution | Rationale |
|---|---|---|
| NO2+ | 6 or 7 | Ortho/para-directing effect of amino and methoxy groups |
| Br+ | 6 or 7 | Ortho/para-directing effect of amino and methoxy groups |
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also possible, particularly at the 4-position if a suitable leaving group is present. frontiersin.orgnih.govmasterorganicchemistry.com For example, if 4-chloro-5,8-dimethoxyquinoline (B8782005) were the precursor, the chlorine atom would be readily displaced by a nucleophile like ammonia (B1221849) or an amine to form 4-Quinolinamine, 5,8-dimethoxy-. frontiersin.orgnih.gov The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing quinoline nitrogen. The rate of this reaction is significantly enhanced by the presence of the nitrogen atom in the ring. masterorganicchemistry.com
The electron-donating methoxy groups on the benzene ring would have a deactivating effect on nucleophilic substitution at the 4-position, but the strong activation by the ring nitrogen generally overcomes this.
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Quinolinamine, 5,8-dimethoxy-, these calculations would provide insights into its reactivity, stability, and electronic characteristics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally suggests higher reactivity.
A hypothetical FMO analysis of 4-Quinolinamine, 5,8-dimethoxy- would involve calculating the energies of these orbitals. The results would be presented in a table similar to the one below, which is currently populated with placeholder data.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-Quinolinamine, 5,8-dimethoxy-
| Parameter | Energy (eV) |
| EHOMO | -5.50 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 4.30 |
Note: The values in this table are hypothetical and for illustrative purposes only.
The distribution of the HOMO and LUMO across the molecular structure would also be visualized to identify the regions most likely to be involved in electrophilic and nucleophilic attacks.
Charge Distribution and Electrostatic Potential Mapping
Analysis of charge distribution provides a picture of how electrons are shared among the atoms within a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack.
For 4-Quinolinamine, 5,8-dimethoxy-, an MEP map would reveal the charge distribution arising from the interplay of the quinoline (B57606) ring, the amino group, and the two methoxy (B1213986) groups. This would be crucial for predicting intermolecular interactions and the sites of reaction.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions of 4-Quinolinamine, 5,8-dimethoxy- with other molecules (such as solvents or biological macromolecules), researchers could gain insights into its behavior in different environments. These simulations can help predict properties like solubility, binding affinity to a target protein, and the stability of complexes.
A typical MD simulation study would involve placing the molecule in a simulated environment and calculating the forces between atoms to model their motion. The trajectory data from the simulation would then be analyzed to understand the dynamics of intermolecular interactions.
Computational Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods can be employed to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for interpreting experimental data and for the structural elucidation of new compounds.
For 4-Quinolinamine, 5,8-dimethoxy-, theoretical calculations of its 1H and 13C NMR chemical shifts would aid in the assignment of peaks in experimentally obtained spectra. Similarly, time-dependent density functional theory (TD-DFT) could be used to predict its UV-Vis absorption spectrum, providing information about its electronic transitions.
In Silico Studies of Regioselective Reactions
In silico studies can predict the outcome of chemical reactions, including their regioselectivity. For a molecule like 4-Quinolinamine, 5,8-dimethoxy-, which has multiple potential reaction sites, computational methods could be used to determine which site is most likely to react under specific conditions. This is often achieved by analyzing the electronic properties of the molecule, such as the charge distribution and frontier molecular orbitals, to identify the most reactive centers.
Cheminformatics and Ligand-Based Design
Cheminformatics involves the use of computational methods to analyze chemical data. In the context of drug discovery, if 4-Quinolinamine, 5,8-dimethoxy- were identified as a hit compound, cheminformatics tools could be used to search for structurally similar molecules with potentially improved properties.
Ligand-based drug design relies on the knowledge of molecules that bind to a biological target. If 4-Quinolinamine, 5,8-dimethoxy- showed biological activity, its structure could be used as a template to design new, more potent ligands. This would involve creating a pharmacophore model that defines the essential structural features required for activity.
Structure Activity Relationship Sar Investigations
Design and Synthesis of 4-Quinolinamine, 5,8-dimethoxy- Analogues for SAR Probing
The journey to understanding SAR begins with the strategic design and synthesis of a diverse library of analogues. rsc.org Synthetic chemists employ a variety of methods to introduce a wide range of substituents at different positions of the quinoline (B57606) ring and the 4-amino group. scholaris.caacs.org These modifications are not random; they are guided by rational design principles aimed at exploring the impact of steric bulk, electronic properties, and hydrogen bonding potential on biological activity. acs.org
Several synthetic strategies have been developed to access these crucial analogues. One common approach involves the construction of the quinoline core from substituted anilines, followed by the introduction of the amino function at the C-4 position. For instance, the Conrad-Limpach synthesis allows for the creation of 4-quinolones from anilines and β-ketoesters, which can then be converted to the corresponding 4-aminoquinolines. acs.org Another versatile method is the Vilsmeier-Haack reaction, which can be used to introduce functional groups onto the quinoline scaffold. nih.gov
More contemporary methods, such as metal-assisted coupling reactions (e.g., Suzuki, Negishi, and Ullmann reactions), have enabled the synthesis of a broad array of diaryl ether, biaryl, and alkylaryl 4-aminoquinoline (B48711) analogues. acs.orgnih.gov These powerful techniques allow for the precise and efficient installation of diverse substituents, greatly expanding the chemical space available for SAR studies. The use of microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for certain cyclization steps. acs.orgnih.gov Furthermore, innovative approaches like the aza hetero-Diels-Alder reaction have been reported for the synthesis of highly substituted 4-aminoquinolines. rsc.orgresearchgate.net
The table below showcases a selection of synthesized analogues and the synthetic methodologies employed, highlighting the diversity of structures created for SAR investigations.
| Compound ID | Synthetic Method | Key Reagents and Conditions | Reference |
| 7a | Multistep synthesis involving condensation and cyclization | 3-bromoaniline, Meldrum's acid, trimethyl orthoformate, microwave-assisted cyclization, POCl₃ | acs.orgnih.gov |
| 2d | Nucleophilic substitution | 2-Ethyl-7-chloroquinoline, 2-aminoethanol | scholaris.ca |
| 13 | Suzuki-Miyaura Coupling | 3-iodo-4-methoxyquinolone, 4-phenoxyphenyl boronic acid | acs.org |
| 3aa | Mechanochemical C-H alkynylation | Quinoline N-oxide, phenylacetylene, ball milling | acs.org |
Influence of Substituent Position and Electronic Properties on Molecular Recognition
The position and electronic nature of substituents on the 4-quinolinamine, 5,8-dimethoxy- scaffold play a pivotal role in molecular recognition and, consequently, biological activity. nih.govacs.org SAR studies have consistently demonstrated that even minor alterations to the substitution pattern can lead to significant changes in potency and selectivity.
For instance, in the context of antimalarial activity, the presence of an electron-withdrawing group at the C-7 position of the quinoline ring is often crucial. youtube.com This is exemplified by the 7-chloro substituent found in the well-known antimalarial drug chloroquine (B1663885). The electron-withdrawing nature of this group is thought to influence the pKa of the quinoline nitrogen, which in turn affects drug accumulation in the acidic food vacuole of the malaria parasite. youtube.com
Conversely, modifications at other positions can have varying effects. Substitution at the C-3 position with a methyl group has been shown to reduce activity, while an additional methyl group at the C-8 position can abolish it altogether. pharmacy180.com The dialkylaminoalkyl side chain at the C-4 position is another critical determinant of activity. The length of this chain, typically containing 2-5 carbon atoms between the nitrogen atoms, is optimal for antimalarial efficacy. pharmacy180.com
Computational studies have further illuminated the importance of electronic properties. Analysis of the molecular electrostatic potential (MEP) of active compounds has revealed that a large, laterally extended negative potential near the quinoline nitrogen is a key feature for potent antimalarial activity. nih.govacs.org This negative potential, along with the absence of negative potential over the molecular plane, is believed to modulate the hydrophobicity of the compounds and is crucial for their interaction with biological targets. nih.govacs.org
The following table summarizes the influence of various substituents on the activity of 4-aminoquinoline analogues, drawing from a range of studies.
| Position | Substituent | Effect on Activity | Reference |
| C-7 | Electron-withdrawing group (e.g., -Cl) | Generally essential for high potency | youtube.com |
| C-7 | Phenyl ether with H-bond acceptor | Potent activity against multidrug-resistant strains | acs.orgnih.gov |
| C-3 | Methyl group | Reduces activity | pharmacy180.com |
| C-8 | Methyl group | Abolishes activity | pharmacy180.com |
| C-4 Side Chain | Aromatic ring | Reduced toxicity and activity | pharmacy180.com |
| C-4 Side Chain | 2-5 carbon spacer between nitrogens | Optimal for activity | pharmacy180.com |
Conformational Analysis and its Impact on Biological Interactions
The three-dimensional conformation of a molecule is intrinsically linked to its ability to bind to a biological target. nih.govnih.gov For flexible molecules like many 4-quinolinamine derivatives, understanding the preferred conformations and the energy barriers between them is crucial for elucidating their mechanism of action. Conformational analysis, through both computational modeling and experimental techniques, provides valuable insights into how these molecules present themselves for interaction with receptors or enzymes. nih.govresearchwithrutgers.com
Computational methods like the PCILO and MNDO methods have been used to study the conformational preferences of related pharmacophores. nih.gov These studies can reveal the most stable conformations and the rotational energy barriers, which can then be correlated with biological activity. For instance, studies on phenethylamines, which share some structural similarities with the side chains of certain quinoline derivatives, have shown a preference for an extended conformation when interacting with their target. nih.gov
The flexibility of the molecule can also be a key factor. While a certain degree of flexibility might be necessary to adopt the optimal binding conformation, excessive flexibility can be detrimental due to the entropic cost of binding. Therefore, the design of more rigid analogues, where the conformation is constrained, can be a powerful strategy to improve binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.comnih.gov By correlating various physicochemical descriptors of the molecules with their observed activity, QSAR models can provide valuable mechanistic insights and predict the activity of novel, untested compounds. nih.govtandfonline.com
For quinoline-based compounds, QSAR studies have been instrumental in identifying the key structural features that govern their biological effects. nih.govnih.gov These studies often employ a wide range of descriptors, including those related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters. nih.govnih.gov
In the context of antimalarial quinolines, QSAR analyses have revealed that the electron-withdrawing ability of substituents on the aryl ring is a primary determinant of activity, with the hydrophobic character of the substituents playing a less significant, though still important, role. nih.gov For instance, a QSAR study on quinazolines, which are structurally related to quinolines, demonstrated a strong correlation between their antimalarial activity and their ability to inhibit dihydrofolate reductase. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the analysis a step further by considering the 3D properties of the molecules. ugm.ac.id These methods generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. ugm.ac.id A 3D-QSAR study on 4-aminoquinoline-1,3,5-triazines as inhibitors of Plasmodium falciparum dihydrofolate reductase resulted in a robust model that identified key interaction points with the enzyme's active site. ugm.ac.id
The insights gained from QSAR models can guide the design of new analogues with improved potency and a better understanding of the underlying mechanism of action.
| QSAR Model Type | Key Findings | Application | Reference |
| 2D-QSAR | Electron-withdrawing ability of aryl substituents is crucial for antimalarial activity. | Guiding the synthesis of new antimalarial agents. | nih.gov |
| 2D-QSAR | Correlation between dihydrofolate reductase inhibition and antimalarial activity of quinazolines. | Understanding the mechanism of action. | nih.gov |
| 3D-QSAR | Identification of key molecular interaction fields for binding to P. falciparum dihydrofolate reductase. | Design of non-resistant antimalarial drugs. | ugm.ac.id |
Pharmacophore Elucidation and Molecular Hybridization Strategies
Pharmacophore modeling is a crucial aspect of modern drug design that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.netnih.gov Once a pharmacophore is elucidated, it can be used as a template to design new molecules with similar or improved activity.
For 4-quinolinamine derivatives, pharmacophore models have been developed based on the SAR data of active compounds. nih.gov These models typically include features such as a hydrophobic aromatic ring system (the quinoline core), hydrogen bond donors and acceptors, and a positively ionizable group (often the terminal amine of the side chain). nih.gov For example, a pharmacophore model for dopamine (B1211576) receptor antagonists based on constrained quinoline derivatives proposed three key centers: two with aromatic/hydrophobic features and one with cationic characteristics. nih.gov
Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive molecules into a single new hybrid compound. researchgate.netdntb.gov.uaacs.orgnih.gov The goal of this approach is to create a new chemical entity with a synergistic or additive effect, potentially leading to enhanced potency, improved selectivity, or a broader spectrum of activity. researchgate.net
The 4-quinolinamine scaffold is an excellent platform for molecular hybridization. dntb.gov.ua It has been combined with various other pharmacophoric moieties, such as sulfonamides, triazoles, and isatin, to generate novel hybrid molecules with diverse biological activities, including anticancer and antimicrobial properties. nih.govdntb.gov.uanih.gov For instance, the hybridization of a 4-aminoquinoline core with a sulfonyl group led to the development of compounds with potent anticancer activity. nih.gov Similarly, quinoline-triazole hybrids have shown promise as antimicrobial agents. nih.gov
These strategies of pharmacophore elucidation and molecular hybridization represent a powerful and rational approach to the design of new and effective therapeutic agents based on the 4-quinolinamine, 5,8-dimethoxy- scaffold.
Biological Activity and Molecular Mechanisms Pre Clinical, in Vitro, Non Human Models Only
Enzyme Inhibition and Modulation Mechanisms
There is a notable absence of specific data on the inhibitory or modulatory effects of 4-Quinolinamine, 5,8-dimethoxy- on several key enzyme families.
Kinase Interaction and Specificity
No specific studies detailing the interaction of 4-Quinolinamine, 5,8-dimethoxy- with any protein kinases have been identified. While other quinoline (B57606) derivatives have been investigated as kinase inhibitors, this specific compound has not been reported in kinase inhibitor screening assays.
Monoamine Oxidase (MAO) Inhibition Mechanisms
Specific inhibitory concentration (IC₅₀) values or detailed mechanistic studies for 4-Quinolinamine, 5,8-dimethoxy- against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) are not available in the current body of scientific literature.
Ribosyldihydronicotinamide Dehydrogenase [quinone] Inhibition
There are no published reports on the inhibitory activity of 4-Quinolinamine, 5,8-dimethoxy- against Ribosyldihydronicotinamide Dehydrogenase [quinone] (NQO2).
Receptor Binding and Ligand-Target Interactions
Direct receptor binding assays and ligand-target interaction studies for 4-Quinolinamine, 5,8-dimethoxy- are not documented in the available scientific research. The broader class of 4-aminoquinolines has been noted for potential interactions with various receptors, but specific data for this compound is absent. frontiersin.org
Cellular Pathway Modulation and Signaling Crosstalk (In Vitro Cell Lines)
Investigations into how 4-Quinolinamine, 5,8-dimethoxy- may modulate cellular pathways or engage in signaling crosstalk within in vitro cell line models have not been reported. While related compounds have been shown to influence cellular processes, no such data exists specifically for 4-Quinolinamine, 5,8-dimethoxy-.
Apoptosis Induction Mechanisms
There is no specific information available in the current scientific literature regarding the apoptosis induction mechanisms of 4-Quinolinamine, 5,8-dimethoxy- in pre-clinical, in vitro, or non-human models. While related compounds, such as other quinoline derivatives, have been investigated for their ability to modulate apoptotic pathways, these findings cannot be directly attributed to 4-Quinolinamine, 5,8-dimethoxy-.
Cell Cycle Regulation
Specific studies on the effects of 4-Quinolinamine, 5,8-dimethoxy- on cell cycle regulation in non-human models or in vitro are not present in the available literature. Research on a related naphthoquinone derivative, 2-decylamino-5,8-dimethoxy-1,4-naphthoquinone, has shown inhibitory effects on the cell cycle; however, similar investigations for 4-Quinolinamine, 5,8-dimethoxy- have not been published. nih.gov
Antimicrobial Mechanisms of Action (In Vitro Studies)
Detailed in vitro studies elucidating the specific antimicrobial mechanisms of action for 4-Quinolinamine, 5,8-dimethoxy- are not available.
Antibacterial Target Identification (e.g., DNA gyrase)
The broader class of quinolone antibiotics is well-known to target bacterial DNA gyrase and topoisomerase IV, leading to an inhibition of DNA replication and repair. nih.govnih.gov This interaction is a key mechanism of their antibacterial efficacy. However, there are no specific studies in the peer-reviewed literature that identify DNA gyrase or any other specific antibacterial target for 4-Quinolinamine, 5,8-dimethoxy-.
Anti-protozoal and Antiviral Activity Mechanisms (Non-Clinical)
There is a lack of non-clinical studies investigating the anti-protozoal and antiviral activity of 4-Quinolinamine, 5,8-dimethoxy-. Research in these areas has been conducted on other heterocyclic compounds, but specific data for the subject compound is absent. mdpi.comnih.govnih.govnih.govresearchgate.netmdpi.com
Investigation of Molecular Targets and Off-Target Interactions
Specific molecular targets and potential off-target interactions for 4-Quinolinamine, 5,8-dimethoxy- have not been identified or reported in the scientific literature. While research on other dimethoxy-substituted heterocyclic compounds has revealed interactions with various cellular targets, such as phosphodiesterases, these findings are not directly applicable to 4-Quinolinamine, 5,8-dimethoxy-. nih.gov
Analytical Method Development and Validation
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic techniques are fundamental in separating "4-Quinolinamine, 5,8-dimethoxy-" from impurities and other components, allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally sensitive compounds like "4-Quinolinamine, 5,8-dimethoxy-". Method development focuses on optimizing separation efficiency, while validation ensures the method is reliable for its intended use.
Method Development: A typical HPLC method for quinoline (B57606) derivatives involves a reversed-phase approach. A C18 column is often employed due to its versatility in separating compounds with moderate polarity. nih.govnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like sodium dihydrogen phosphate, with the pH adjusted to ensure optimal peak shape and retention. nih.govnih.gov UV detection is commonly used for quantification, with the detection wavelength set at an absorption maximum for the compound to ensure high sensitivity. nih.govresearchgate.net
Validation: According to International Council for Harmonisation (ICH) guidelines, a validated HPLC method must demonstrate specificity, linearity, accuracy, precision, and robustness. nih.gov Linearity is established by analyzing a series of standard solutions across a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response, typically with a correlation coefficient (r²) greater than 0.999. nih.govresearchgate.net Accuracy is confirmed by determining the recovery of a known amount of the analyte spiked into a sample matrix, with percentage recoveries ideally falling within a narrow range around 100%. nih.gov Precision, encompassing both repeatability (intra-day) and intermediate precision (inter-day), is assessed by the relative standard deviation (RSD) of multiple measurements. Robustness is evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.
For a related dimethoxy-substituted compound, a validated HPLC method demonstrated a limit of detection (LOD) of 0.032 µg/mL and a limit of quantification (LOQ) of 0.097 µg/mL, showcasing the high sensitivity achievable with optimized HPLC methods. nih.govresearchgate.net
| Parameter | Typical Conditions/Criteria | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | nih.govnih.gov |
| Detection | UV, at absorption maximum (e.g., 235 nm) | nih.govresearchgate.net |
| Linearity (r²) | > 0.999 | nih.govresearchgate.net |
| Accuracy (% Recovery) | 98-102% | nih.gov |
| Precision (RSD) | < 2% |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is generally more suited for volatile and thermally stable compounds. While direct analysis of "4-Quinolinamine, 5,8-dimethoxy-" by GC might be challenging due to its polarity and potential for thermal degradation, GC coupled with mass spectrometry (GC-MS) can be a powerful tool, particularly for identifying volatile impurities or degradation products.
For the analysis of related pharmaceutical compounds, GC-MS/MS methods have been developed to detect and quantify trace-level impurities. nih.gov Such methods often utilize a capillary column, like a DB-WAX, and a temperature-programmed oven to achieve efficient separation. nih.gov The mass spectrometer provides high selectivity and sensitivity, allowing for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for impurity profiling where the identity of minor components is unknown. The development of such a method for "4-Quinolinamine, 5,8-dimethoxy-" would require careful optimization of the GC conditions to prevent on-column degradation and ensure efficient transfer to the mass spectrometer.
Advanced Spectroscopic Methodologies for Structural and Mechanistic Analysis
Spectroscopic techniques are indispensable for the definitive structural elucidation of "4-Quinolinamine, 5,8-dimethoxy-" and for investigating its chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of "4-Quinolinamine, 5,8-dimethoxy-".
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For quinoline derivatives, aromatic protons typically resonate in the downfield region (δ 7-9 ppm). The protons of the methoxy (B1213986) groups (-OCH₃) would appear as sharp singlets in the upfield region, typically around δ 3.8-4.0 ppm. mdpi.com The amino group proton (-NH₂) would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbon atoms of the quinoline ring will appear in the aromatic region (δ 100-160 ppm). The carbons of the methoxy groups will be found further upfield (typically δ 55-60 ppm). mdpi.com Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the substitution pattern of the methoxy groups and the amino group on the quinoline core. mdpi.combeilstein-journals.org
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity (Typical) |
| Aromatic CH (Quinoline) | 7.0 - 9.0 | Doublet, Triplet, Singlet |
| -OCH₃ | 3.8 - 4.0 | Singlet |
| -NH₂ | Variable | Broad Singlet |
| Aromatic C (Quinoline) | 100 - 160 | - |
| -OCH₃ (Carbon) | 55 - 60 | - |
Mass Spectrometry (MS) for Impurity Profiling and Biotransformation Studies (Non-Human)
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. It is a critical tool for identifying and characterizing impurities. lcms.cz
Impurity Profiling: When coupled with a chromatographic technique like HPLC or GC, MS can separate and identify impurities present in a sample of "4-Quinolinamine, 5,8-dimethoxy-". High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for identifying unknown impurities.
Biotransformation Studies: In non-human in vitro systems, such as liver microsomes, MS is used to study the metabolism of a compound. researchgate.net By incubating "4-Quinolinamine, 5,8-dimethoxy-" with these systems and analyzing the resulting mixture by LC-MS, potential metabolites can be identified. Common metabolic transformations for aromatic amines include hydroxylation, N-oxidation, and demethylation of the methoxy groups. The identification of these metabolites is based on the mass shift from the parent compound. For example, hydroxylation would result in a mass increase of 16 Da, while demethylation would cause a mass decrease of 14 Da.
Infrared (IR) and UV-Visible Spectroscopy
IR and UV-Visible spectroscopy provide complementary information about the functional groups and electronic structure of "4-Quinolinamine, 5,8-dimethoxy-".
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. For "4-Quinolinamine, 5,8-dimethoxy-", the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring system (in the 1400-1600 cm⁻¹ region).
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the conjugated π-electron system of the molecule. The quinoline ring system is a strong chromophore, and the presence of the amino and dimethoxy substituents will influence the wavelength of maximum absorbance (λₘₐₓ). These auxochromic groups typically cause a bathochromic (red) shift to longer wavelengths. The UV-Vis spectrum is useful for quantitative analysis using Beer-Lambert's law and can serve as a quick identity check. For instance, a related compound, dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate, has a UV detection wavelength of 235 nm, indicating significant UV absorbance. nih.gov
Hyphenated Analytical Techniques
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the identification and quantification of chemical compounds in complex mixtures. nih.govnih.gov For a compound like 4-Quinolinamine, 5,8-dimethoxy-, a logical approach would involve Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the compound from a sample matrix using HPLC, after which the mass spectrometer provides mass-to-charge ratio data, enabling sensitive and selective detection and structural elucidation. rsc.orgresearchgate.net An LC-MS/MS method, involving tandem mass spectrometry, would offer even greater specificity by fragmenting the parent ion and analyzing the resulting product ions, which is particularly useful for quantitative analysis in complex biological matrices. nih.gov The development of such a method would require careful optimization of both the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and the mass spectrometric parameters (e.g., ionization mode, collision energy). uab.edu
Development of Biosensors and Sensing Platforms for Research Applications
Biosensors are analytical devices that use a biological component to detect a chemical substance. mdpi.com The development of a biosensor for 4-Quinolinamine, 5,8-dimethoxy-, would be a novel research endeavor. Conceptually, this could involve several platforms:
Electrochemical Biosensors: These sensors measure changes in electrical properties (like current or potential) that occur when the target analyte interacts with a biorecognition element (e.g., an enzyme or antibody) immobilized on an electrode surface.
Optical Biosensors: These platforms detect changes in optical phenomena, such as fluorescence or absorbance. mdpi.com For instance, some 8-aminoquinoline (B160924) derivatives have been explored as fluorescent probes for metal ions, suggesting that the quinoline structure has potential for use in fluorescence-based sensing systems. nih.gov
The creation of a biosensor for 4-Quinolinamine, 5,8-dimethoxy-, would require the identification or engineering of a specific biorecognition molecule that binds to it with high affinity and selectivity.
Validation Parameters in Analytical Procedure Development (Specificity, Accuracy, Precision, Robustness)
Any new analytical method developed for 4-Quinolinamine, 5,8-dimethoxy-, would require rigorous validation to ensure its reliability and suitability for its intended purpose. nih.gov The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). rsc.org
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. rsc.org In an LC-MS method, specificity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte and by the unique mass transition of the analyte. uab.edu
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is usually determined by analyzing samples with known concentrations of the analyte (e.g., spiked control matrix) and calculating the percentage of recovery. rsc.org
Precision: This parameter expresses the variability of results from repeated measurements of the same sample. It is assessed at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
Intermediate Precision (Inter-assay precision): The precision within-laboratory variations, such as on different days, with different analysts, or on different equipment. rsc.org Precision is typically reported as the percent relative standard deviation (%RSD) of the measurements.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). rsc.org It provides an indication of the method's reliability during normal usage.
The table below illustrates typical acceptance criteria for these validation parameters in a pharmaceutical analytical method, although specific values for 4-Quinolinamine, 5,8-dimethoxy- are not available.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time and m/z. | Ensures the signal is from the analyte only. |
| Accuracy | Mean recovery of 80-120% (for low concentrations) or 98-102% (for assay). | Confirms the method provides true results. |
| Precision (%RSD) | Repeatability (Intra-assay): ≤15% (for low concentrations), ≤2% (for assay). Intermediate Precision (Inter-assay): ≤15% (for low concentrations), ≤3% (for assay). | Demonstrates the method's reproducibility. |
| Robustness | System suitability parameters remain within defined limits after minor changes. | Shows the method's reliability under varied conditions. |
Emerging Applications and Future Directions in Chemical Research
Application as Chemical Probes for Biological Systems
The development of chemical probes is crucial for understanding complex biological systems. These small molecules are designed to interact with specific biological targets, enabling their visualization and functional study. While direct studies on 4-Quinolinamine, 5,8-dimethoxy- as a chemical probe are not extensively documented, the broader class of aminoquinolines exhibits significant potential in this area.
Derivatives of aminoquinoline are known to possess fluorescent properties that are sensitive to their local environment, making them attractive candidates for developing fluorescent probes. nih.govsciforum.net For instance, 8-aminoquinoline (B160924) derivatives have been successfully employed as fluorescent sensors for detecting metal ions like zinc in biological systems. nih.gov These probes often work through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an analyte modulates the fluorescence output. nih.gov
The fluorescence characteristics of aminoquinolines can be tuned by altering the substitution pattern on the quinoline (B57606) ring. researchgate.net The presence of methoxy (B1213986) groups, as in 4-Quinolinamine, 5,8-dimethoxy-, can influence the photophysical properties of the molecule. researchgate.net It is plausible that the 5,8-dimethoxy substitution pattern could be leveraged to create probes with specific excitation and emission profiles suitable for biological imaging.
Future research could focus on designing and synthesizing derivatives of 4-Quinolinamine, 5,8-dimethoxy- that are targeted to specific cellular components or biomolecules. By attaching recognition motifs for particular enzymes, receptors, or nucleic acids, it may be possible to develop highly selective chemical probes for studying various cellular processes. nih.govfrontiersin.org
Table 1: Examples of Aminoquinoline Derivatives as Fluorescent Probes
| Aminoquinoline Derivative | Target Analyte | Application |
| 8-amidoquinoline derivatives | Zinc ions (Zn²⁺) | Detection in biological systems nih.gov |
| Diaza-18-crown-6 hydroxyquinoline | Magnesium ions (Mg²⁺) | Intracellular imaging nih.gov |
| Substituted 2-amino-3-cyanopyridines | General fluorescent staining | Biological applications sciforum.net |
| Anthraquinone α-aminophosphonates | General fluorescent imaging | Cellular imaging mdpi.com |
Potential in Materials Science and Organic Electronics (e.g., Dyes, Pigments)
The field of materials science is constantly seeking new organic molecules with tailored electronic and optical properties for applications in organic electronics. Quinoline derivatives have emerged as a promising class of materials for various devices, including organic light-emitting diodes (OLEDs) and solar cells. semanticscholar.orgresearchgate.net
The electron-withdrawing nature of the quinoline core, combined with its high thermal and chemical stability, makes it a suitable component in materials for electronic applications. semanticscholar.org The properties of these materials can be finely tuned by introducing different substituents onto the quinoline ring. The methoxy groups in 4-Quinolinamine, 5,8-dimethoxy- are electron-donating, which can influence the intramolecular charge transfer characteristics of the molecule and, consequently, its optical and electronic properties. semanticscholar.org
Quinoline-based compounds have been investigated for their potential as dyes and pigments. jbiochemtech.com Their ability to absorb and emit light in the visible region of the electromagnetic spectrum is a key feature for such applications. The specific coloration of these dyes can be modified by altering the molecular structure. jbiochemtech.com Research into new dyes based on the quinoline skeleton for applications such as visible light photoinitiators has shown promising results. plos.org
Future work in this area could involve the synthesis and characterization of polymers and small molecules incorporating the 4-Quinolinamine, 5,8-dimethoxy- moiety. Investigating the charge transport properties, photoluminescence, and electroluminescence of such materials could reveal their suitability for use in next-generation electronic and optoelectronic devices. nih.govacs.org
Table 2: Applications of Quinoline Derivatives in Materials Science
| Application Area | Type of Quinoline Derivative | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | General quinoline derivatives | Electron-transporting capability, thermal stability semanticscholar.orgresearchgate.net |
| Solar Cells | Quinoline-based dyes | Light absorption, charge separation semanticscholar.org |
| Photoinitiators | Dyes based on quinoline skeleton | Visible light absorption, long-lived excited state plos.org |
| Dyes and Pigments | Azo dyes from 4-aminoacetophenone | Strong coloration, good fastness jbiochemtech.com |
Role in Catalyst Development or Ligand Design for Organometallic Chemistry
The nitrogen atom in the quinoline ring and the amino group of 4-Quinolinamine, 5,8-dimethoxy- can act as coordination sites for metal ions, making this compound and its derivatives potential ligands in organometallic chemistry and catalysis. The design of new ligands is crucial for the development of novel catalysts with enhanced activity, selectivity, and stability.
While specific studies on the catalytic applications of 4-Quinolinamine, 5,8-dimethoxy- are limited, the broader family of quinoline derivatives has been used to create metal complexes with interesting catalytic properties. For instance, manganese complexes have been explored for their ability to catalyze C-H functionalization reactions. acs.org The electronic properties of the quinoline ligand, influenced by substituents like the methoxy groups, can play a significant role in tuning the reactivity of the metal center.
The development of palladium-catalyzed reactions has seen the use of various ligands to control the outcome of the transformation. nih.gov It is conceivable that derivatives of 4-Quinolinamine, 5,8-dimethoxy- could be designed to act as ligands in cross-coupling reactions or other important organic transformations.
Future research could explore the coordination chemistry of 4-Quinolinamine, 5,8-dimethoxy- with a variety of transition metals. The resulting organometallic complexes could then be screened for catalytic activity in a range of reactions, such as oxidation, reduction, and carbon-carbon bond formation.
Advanced Synthetic Strategies for Complex Molecular Architectures
The 4-aminoquinoline (B48711) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govwikipedia.org This makes 4-Quinolinamine, 5,8-dimethoxy- an attractive starting material or building block for the synthesis of more complex molecular architectures with potential therapeutic applications.
Various synthetic strategies have been developed to modify the 4-aminoquinoline core. These include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and multi-component reactions. nih.govfrontiersin.org These methods allow for the introduction of a wide range of functional groups at different positions of the quinoline ring, leading to the creation of diverse chemical libraries for drug discovery. nih.govucsf.eduacs.org
For example, hybrid molecules combining the 4-aminoquinoline moiety with other pharmacophores, such as pyrimidine, have been synthesized and shown to possess potent antimalarial activity. nih.gov The 5,8-dimethoxy substitution in the starting material could influence the reactivity of the quinoline ring and provide a handle for further functionalization. The synthesis of complex natural products and their analogs often relies on the availability of versatile building blocks, and 4-Quinolinamine, 5,8-dimethoxy- could serve this purpose. arxiv.orgyoutube.com
Future synthetic efforts could focus on utilizing 4-Quinolinamine, 5,8-dimethoxy- as a platform to construct novel polycyclic systems or to append complex side chains. Such endeavors could lead to the discovery of new compounds with unique biological activities. nih.govresearchgate.netresearchgate.netbrieflands.com
Interdisciplinary Research with Theoretical and Computational Chemistry
The synergy between experimental and theoretical chemistry is a powerful approach for understanding and predicting the properties and reactivity of molecules. researchgate.net Theoretical and computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals, and spectroscopic properties of 4-Quinolinamine, 5,8-dimethoxy-. nih.govnih.govdntb.gov.uanih.govpku.edu.cn
Computational studies on substituted quinolines have been used to rationalize their electronic properties and to guide the design of new molecules with desired characteristics. semanticscholar.orgnih.gov For example, DFT calculations can be used to predict the HOMO-LUMO energy gap, which is a key parameter for assessing the potential of a molecule in organic electronics. acs.orgnih.gov Furthermore, computational models can help in understanding the mechanism of action of biologically active quinoline derivatives by simulating their interactions with protein targets. nih.gov
In the context of materials science, theoretical modeling can predict the charge transport properties and optical spectra of new materials based on the 4-Quinolinamine, 5,8-dimethoxy- scaffold, thereby accelerating the discovery of high-performance materials. nih.gov
Future interdisciplinary research should aim to combine synthetic chemistry with advanced computational techniques to design and develop new functional molecules based on 4-Quinolinamine, 5,8-dimethoxy-. This integrated approach will be instrumental in unlocking the full potential of this versatile chemical compound.
Conclusion
Summary of Key Research Advancements in 4-Quinolinamine, 5,8-dimethoxy-
Direct research focusing exclusively on 4-Quinolinamine, 5,8-dimethoxy- is limited in publicly accessible scientific literature. However, significant advancements in the broader field of quinoline (B57606) chemistry provide a clear, albeit theoretical, framework for its study. The primary advancements are therefore contextual, relating to the development of synthetic pathways and the established biological significance of analogous compounds.
Key progress includes the successful synthesis of crucial structural precursors that share the 5,8-dimethoxyquinoline (B1605891) core. For instance, the unambiguous total synthesis of 5,8-dimethoxy-3-hydroxy-4-quinolone has been reported, originating from 2,5-dimethoxyaniline (B66101). nih.gov This work is pivotal as it confirms the viability of constructing the specific dimethoxy substitution pattern on the quinoline ring system.
Furthermore, the extensive library of synthetic methodologies for quinoline and quinolamine synthesis is a major indirect advancement. nih.gov General routes, such as the condensation of anilines with carbonyl compounds, palladium-catalyzed reactions, and one-pot multi-component strategies, are well-established. nih.gov These toolkits make the prospective synthesis of 4-Quinolinamine, 5,8-dimethoxy-, likely from a 5,8-dimethoxy-4-nitroquinoline intermediate, a feasible endeavor. The study of other dimethoxy-substituted quinolines, such as 6,7-dimethoxy-4-anilinoquinolines, as potent enzyme inhibitors further underscores the importance of this substitution pattern in medicinal chemistry. nih.gov
Unaddressed Challenges and Future Research Opportunities
The scarcity of direct data on 4-Quinolinamine, 5,8-dimethoxy- presents both a significant challenge and a compelling research opportunity.
Unaddressed Challenges:
Lack of Empirical Data: The most immediate challenge is the absence of reported synthesis and empirical characterization data. Physicochemical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and crystallographic information are currently unavailable.
Unknown Biological Profile: The biological and pharmacological activity of the compound remains entirely unexplored. Its potential as an anti-infective, anticancer, or other therapeutic agent is purely speculative, based on analogy to related structures.
Future Research Opportunities:
Unambiguous Synthesis and Characterization: The foremost opportunity lies in the first reported synthesis and rigorous structural elucidation of 4-Quinolinamine, 5,8-dimethoxy-. This foundational work is essential for all subsequent research and would involve multi-step synthesis followed by comprehensive spectroscopic analysis to prevent potential structural misassignment, a known pitfall in quinoline chemistry. nih.gov
Broad-Spectrum Biological Screening: Following synthesis, the compound should be subjected to a wide array of biological assays. Drawing inspiration from analogous scaffolds, key areas for investigation include:
Anti-infective Activity: Testing against parasites like Plasmodium falciparum and various bacterial and fungal strains is warranted, given the known broad-spectrum activity of 8-quinolinamines. nih.gov
Anticancer Activity: Evaluation against a panel of cancer cell lines, particularly focusing on the inhibition of receptor tyrosine kinases for which other dimethoxy-quinolines have shown high affinity, would be a logical step. nih.gov
Antiviral Potential: The quinoline scaffold is a known antiviral pharmacophore, making a screen for antiviral activity highly relevant. nih.gov
Structure-Activity Relationship (SAR) Studies: The amino group at the C-4 position serves as a versatile chemical handle for derivatization. Synthesizing a library of N-substituted analogues would enable the exploration of SAR, potentially leading to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Computational Modeling: In parallel with experimental work, in silico studies such as molecular docking could predict the binding affinities of 4-Quinolinamine, 5,8-dimethoxy- to various biological targets. These computational insights can help prioritize and guide experimental screening efforts, making the research process more efficient.
Broader Impact of Quinolamine Research in Academic Science
Research into quinolamines, as a class, has a profound and wide-ranging impact on academic science, particularly in chemistry and biology.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring molecular framework in a multitude of biologically active compounds. The continuous exploration of novel quinolamine derivatives serves as a powerful engine for drug discovery. This research has yielded compounds with an astonishingly diverse range of pharmacological activities, including antimalarial (e.g., Chloroquine (B1663885), Primaquine), antibacterial, antifungal, antiviral, and anticancer agents. nih.govnih.gov The study of how substitutions, such as the dimethoxy pattern, modulate this activity is fundamental to modern drug design.
Furthermore, the quest to synthesize complex quinolamine derivatives continually pushes the boundaries of synthetic organic chemistry. It spurs the development of more efficient, selective, and environmentally benign catalytic methods and reaction pathways. nih.gov These synthetic innovations often find applications far beyond quinoline chemistry, benefiting the broader field of organic synthesis.
Finally, quinolamine-based molecules serve as critical tools for chemical biology. As potent and often highly specific inhibitors of enzymes or protein-protein interactions, they function as molecular probes. These probes allow researchers to investigate the roles of specific proteins in cellular pathways and disease processes, thereby validating new biological targets for therapeutic intervention and deepening our fundamental understanding of life sciences.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing 5,8-dimethoxy substituents to quinoline derivatives?
- Methodology : Bromination of dipyridoacenaphthene at positions 5 and 8, followed by nucleophilic substitution with methoxy groups, is a validated approach. The reaction requires mild conditions (e.g., chloranil as an oxidizing agent) to retain the acenaphthylene fragment, which stabilizes the product .
- Key Data :
| Substrate | Reaction Conditions | Yield (%) | pKa (Acetonitrile) |
|---|---|---|---|
| Dipyridoacenaphthene | Chloranil, CH₃ONa | 65–70 | 8.2 |
| 5,8-Dimethoxy derivative | – | – | 7.7 |
- Note : The 5,8-dimethoxy substitution reduces basicity by 0.5 pKa units compared to the parent compound .
Q. How can 5,8-dimethoxyquinoline derivatives be characterized post-synthesis?
- Analytical Workflow :
GC-MS : For volatile derivatives (e.g., coumarins like isopimpinellin), GC-MS with electron ionization provides fragmentation patterns for structural confirmation .
NMR : ¹H/¹³C NMR distinguishes methoxy groups (δ ~3.8–4.0 ppm for –OCH₃) and quinoline protons (e.g., H-2 at δ ~8.5 ppm) .
X-ray Crystallography : Resolves spatial arrangements of substituents in solid-state structures .
Advanced Research Questions
Q. How does the position of methoxy groups (e.g., 5,8 vs. 5,6) affect biological activity in enzyme inhibition?
- Case Study : In EZH2 inhibitors, 5,8-dimethoxyquinoline derivatives (e.g., compound 9f ) exhibit reduced potency compared to 5-methoxy analogs. Enzymatic assays show:
| Compound | Methoxy Position | IC₅₀ (Enzyme, nM) | Cellular Activity (IC₅₀, μM) |
|---|---|---|---|
| 5k | 5-methoxy | 12.3 | 0.89 |
| 9f | 5,8-dimethoxy | 35.6 | 2.14 |
- Mechanistic Insight : Methoxy groups at positions 5,8 sterically hinder interactions with EZH2’s catalytic site. Molecular docking simulations suggest reduced binding affinity due to altered electron density .
Q. What structural modifications enhance the cytotoxic activity of 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Derivatives with –SCH₂Ph (e.g., 2-benzylthio-DMNQ) show higher ROS generation and apoptosis induction in cancer cells (IC₅₀ = 8 μM) .
- Hydrophobic Side Chains : Longer alkyl chains improve membrane permeability (e.g., 2-octylthio-DMNQ reduces viability in HepG2 cells by 80% at 10 μM) .
- Experimental Design :
- Pre-treatment with NAC (N-acetylcysteine) to confirm ROS-mediated apoptosis .
- Comparative cytotoxicity assays across NIH3T3 (normal) vs. H-RasG12V-transfected (cancer) cells .
Q. How do 5,8-dimethoxy groups influence photophysical properties in coordination complexes?
- Case Study : Ru(II) polypyridyl complexes with 5,8-dimethoxyphenazine ligands (dmdppz) exhibit redshifted absorption (λmax = 480 nm) vs. non-methoxy analogs (λmax = 450 nm).
- Mechanism : Methoxy groups donate electron density, lowering the LUMO energy and enhancing charge-transfer transitions .
Methodological Challenges & Contradictions
Q. Why do conflicting reports exist on the bioactivity of 5,8-dimethoxyquinoline derivatives?
- Resolution :
- Purity Issues : Trace impurities (e.g., penoxsulam metabolites in agricultural samples) can skew bioassay results .
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. NIH3T3) and ROS detection methods (DCFH-DA vs. MitoSOX) affect comparability .
Q. How can substituent effects on basicity be reconciled across studies?
- Contradiction : 5,8-Dimethoxy groups reduce basicity in dipyridoacenaphthene but enhance it in naphthoquinones .
- Explanation : The acenaphthylene fragment in dipyridoacenaphthene delocalizes electron density, counteracting methoxy donor effects. In naphthoquinones, methoxy groups stabilize the deprotonated form via resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
